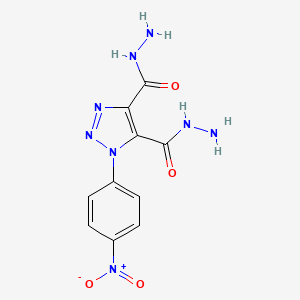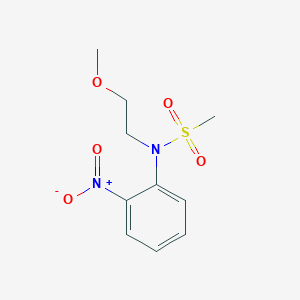
1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide (NPTD) is a heterocyclic compound that is used in a variety of scientific research applications. NPTD is a member of the triazole family, which is a class of organic molecules containing a three-atom ring structure of nitrogen, carbon, and oxygen. NPTD is also known as 4-nitro-1,2,3-triazole-4,5-dicarboxylic acid hydrazide, and it is typically used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole derivatives, including those related to 1-(4-nitrophenyl)-1H-1,2,3-triazole, are synthesized using multi-component reactions. These reactions are significant in forming heterocyclic aromatic 1,2,3-triazole rings, crucial in various applications, including pharmaceuticals and materials science (Vo, 2020).
Characterization and Structural Analysis : The structural characterization of similar triazole compounds is performed using techniques like infrared spectroscopy, nuclear magnetic resonance, and X-ray diffraction. These studies are essential for understanding the molecular structure and potential applications of these compounds (Al‐Azmi & Vinodh, 2021).
Biological Activities and Applications
Antibacterial and Antifungal Activities : Some triazole derivatives exhibit notable antibacterial and antifungal properties. These activities are tested against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Vo, 2020).
Neuroprotective Effects : Certain triazole hybrids demonstrate low toxicity and neuroprotective effects, indicating their potential in neuropharmacology and as therapeutic agents for neurological disorders (Haque et al., 2017).
Advanced Materials and Chemical Analysis
Metal-Organic Frameworks (MOFs) : Triazole-containing compounds are used in the synthesis of lanthanide metal–organic frameworks. These MOFs have applications in luminescence sensing of metal ions and nitroaromatic compounds, indicating their use in environmental monitoring and sensing technologies (Wang et al., 2016).
Thermal Stability in Energetic Materials : The thermal stability of nitro-rich 1,2,4-triazoles, which are structurally related to the compound of interest, is evaluated for their potential use in propellants and explosives. Understanding their thermal behavior is crucial for applications in materials science and engineering (Rao et al., 2016).
Mechanism of Action
Target of Action
Compounds with a triazole moiety are known to interact with various biological targets. For instance, some triazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For example, some indole derivatives (which share some structural similarities with triazoles) have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
1-(4-nitrophenyl)triazole-4,5-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8O4/c11-13-9(19)7-8(10(20)14-12)17(16-15-7)5-1-3-6(4-2-5)18(21)22/h1-4H,11-12H2,(H,13,19)(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNCBFZKKEOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NN)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)



![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)
![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)
![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)